Pseudomonine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pseudomonine belongs to the class of organic compounds known as n-acyl-alpha amino acids and derivatives. N-acyl-alpha amino acids and derivatives are compounds containing an alpha amino acid (or a derivative thereof) which bears an acyl group at its terminal nitrogen atom. This compound is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in fishes. This makes this compound a potential biomarker for the consumption of this food product.

Aplicaciones Científicas De Investigación

Biocontrol Agent

Pseudomonine is primarily recognized for its effectiveness as a biocontrol agent against various phytopathogens. The compound is produced by Pseudomonas fluorescens and contributes to the suppression of soil-borne diseases through several mechanisms:

- Production of Antimicrobial Compounds : this compound acts alongside other metabolites such as siderophores and hydrogen cyanide to inhibit the growth of pathogens like Fusarium and Botrytis species .

- Induction of Plant Resistance : It enhances the plant's immune response, making them more resilient to infections .

Case Study: Pseudomonas fluorescens WCS374

A notable study demonstrated that Pseudomonas fluorescens WCS374 utilizes this compound to effectively control root rot diseases in various crops. The strain showed significant antagonistic activity against pathogens, leading to improved plant health and yield .

Plant Growth Promotion

This compound plays a vital role in promoting plant growth through various direct and indirect mechanisms:

- Nutrient Solubilization : The compound aids in the solubilization of essential nutrients like phosphorus, enhancing their availability to plants .

- Hormonal Regulation : Certain Pseudomonas strains produce plant hormones such as auxins and gibberellins, which stimulate root development and overall plant growth .

Table 1: Mechanisms of Plant Growth Promotion by this compound

| Mechanism | Description | Example Pathogen Inhibited |

|---|---|---|

| Antimicrobial Activity | Inhibits phytopathogens through metabolic products | Botrytis cinerea |

| Nutrient Solubilization | Enhances nutrient availability | Fusarium oxysporum |

| Hormonal Production | Stimulates root growth | Various soil-borne pathogens |

Therapeutic Potential

Recent studies have begun exploring the therapeutic applications of this compound in combating antibiotic-resistant bacteria. The compound demonstrates potential in:

- Antibacterial Activity : Research indicates that modifications to existing antibiotics using principles derived from this compound can enhance their effectiveness against resistant strains like Pseudomonas aeruginosa. For instance, a derivative of fusidic acid was engineered to penetrate the bacterial membrane more effectively, resulting in a significant increase in antibacterial activity .

Case Study: Modification of Fusidic Acid

In a groundbreaking study, researchers modified fusidic acid by incorporating features identified through machine learning analysis of compounds that penetrate Pseudomonas aeruginosa. This resulted in a 64-fold improvement in its antibacterial activity against this notoriously difficult pathogen .

Environmental Applications

Beyond agriculture and medicine, this compound has implications in environmental sustainability:

- Bioremediation : Certain Pseudomonas species can utilize this compound for degrading pollutants in contaminated soils, thereby contributing to environmental cleanup efforts .

- Soil Health Improvement : By enhancing microbial diversity and activity in soils, this compound contributes to healthier ecosystems that support sustainable agricultural practices .

Análisis De Reacciones Químicas

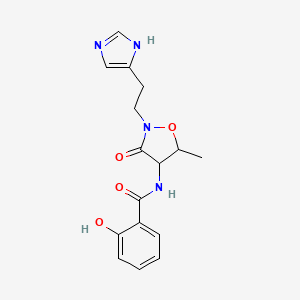

Structural Characterization of Pseudomonine

This compound features a salicylic acid unit conjugated with a threonine-derived oxazolidinone ring, confirmed by HRESIMS and NMR analysis . Key structural attributes include:

-

A 1,2-disubstituted aromatic benzene ring (δ<sub>H</sub> 6.96–7.99 ppm in <sup>1</sup>H NMR) linked to an ester bond.

-

A threonine unit forming an oxazolidinone ring, verified by HMBC correlations between H-11 (δ<sub>H</sub> 5.61) and C-7 (δ<sub>C</sub> 170.0) .

Biosynthetic Pathway and Reaction Intermediates

This compound biosynthesis involves a salimethyloxazolinyl-thioester intermediate (8 ), which undergoes nucleophilic additions and rearrangements (Figure 3) . Key reaction steps include:

-

C–N bond cleavage of the oxazolinyl ring, facilitating ester bond formation.

-

Amination and histamine/phenethylamine incorporation to generate derivatives like pseudomonins A–C (1 –3 ) .

| Derivative | Molecular Formula | Key Modifications | Biosynthetic Origin |

|---|---|---|---|

| Pseudomonin A | C<sub>11</sub>H<sub>15</sub>O<sub>4</sub>N<sub>2</sub> | Linear threonine-salicylic acid conjugate | Ammonia addition to intermediate 8 |

| Pseudomonin B | C<sub>16</sub>H<sub>20</sub>O<sub>4</sub>N<sub>4</sub> | Histamine subunit attachment | Histidine decarboxylation |

| Pseudomonin C | C<sub>19</sub>H<sub>22</sub>O<sub>4</sub>N<sub>2</sub> | Phenylethylamine substitution | Phenylalanine decarboxylation |

Oxazoline Derivatives: Pseudomobactins

Pseudomobactins A (4 ) and B (5 ) arise from alternative biosynthetic routes involving direct amination and dehydration of intermediate 8 . Structural distinctions include:

-

Pseudomobactin A : Oxazoline ring with deshielded C-9 (δ<sub>C</sub> 75.5) and C-12 (δ<sub>C</sub> 21.4) .

-

Pseudomobactin B : Incorporation of a 2-phenylethylamine moiety (δ<sub>H</sub> 7.14–7.22 ppm) .

Experimental Validation

NMR Data for Key Protons (CD<sub>3</sub>OD, 600 MHz) :

| Proton | δ<sub>H</sub> (ppm) | Multiplicity | Correlation (HMBC/HSQC) |

|---|---|---|---|

| H-2 | 6.96 | dd (8.7, 1.8) | C-6 (δ<sub>C</sub> 113.2) |

| H-11 | 5.61 | qd (6.6, 6.5) | C-7 (δ<sub>C</sub> 170.0) |

| H-15 | 3.44–3.64 | dt (13.7–13.8) | C-10 (δ<sub>C</sub> 172.9) |

Absolute Configuration : The ʟ-threonine configuration in all derivatives was confirmed via Marfey’s reagent analysis of hydrolysates .

This study highlights this compound’s role as a biosynthetic hub for diverse siderophores, with modifications driven by decarboxylase-mediated amino acid transformations. The structural and reaction data provide a foundation for exploring its ecological and pharmacological applications .

Propiedades

Número CAS |

172923-94-3 |

|---|---|

Fórmula molecular |

C16H18N4O4 |

Peso molecular |

330.34 g/mol |

Nombre IUPAC |

2-hydroxy-N-[2-[2-(1H-imidazol-5-yl)ethyl]-5-methyl-3-oxo-1,2-oxazolidin-4-yl]benzamide |

InChI |

InChI=1S/C16H18N4O4/c1-10-14(19-15(22)12-4-2-3-5-13(12)21)16(23)20(24-10)7-6-11-8-17-9-18-11/h2-5,8-10,14,21H,6-7H2,1H3,(H,17,18)(H,19,22) |

Clave InChI |

XYEWTJQWOJBDBL-UHFFFAOYSA-N |

SMILES |

CC1C(C(=O)N(O1)CCC2=CN=CN2)NC(=O)C3=CC=CC=C3O |

SMILES canónico |

CC1C(C(=O)N(O1)CCC2=CN=CN2)NC(=O)C3=CC=CC=C3O |

Key on ui other cas no. |

172923-94-3 |

Sinónimos |

pseudomonine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.